

Satratoxin G: A Technical Guide to its Molecular Properties and Mass Spectrometric Analysis

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Compound of Interest

Compound Name: Satratoxin G

Cat. No.: B1681481

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Introduction

Satratoxin G is a potent macrocyclic trichothecene mycotoxin produced by the fungus *Stachybotrys chartarum*, commonly known as "black mold".^[1] Its presence in water-damaged buildings has been linked to adverse health effects, making its accurate detection and quantification crucial. This technical guide provides an in-depth overview of the molecular formula and mass spectrometry of **Satratoxin G**, offering detailed experimental protocols and structured data for researchers and professionals in drug development and toxicology.

Molecular Profile

Satratoxin G is a complex organic molecule with the following key identifiers:

Property	Value	Source
Molecular Formula	C ₂₉ H ₃₆ O ₁₀	[2][3][4]
CAS Number	53126-63-9	[2][3]
Exact Mass	544.2308 u	[2]
Molecular Weight	544.59 g/mol	[2]
Elemental Analysis	C, 63.96%; H, 6.66%; O, 29.38%	[2]

Mass Spectrometry Data

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for the sensitive and selective analysis of **Satratoxin G**.^[5] Electrospray ionization (ESI) is a commonly employed ionization technique.

Precursor and Product Ions

The following table summarizes the observed precursor and product ions for **Satratoxin G** in positive ion mode ESI-MS/MS.

Precursor Ion	Observed m/z	Product Ions (m/z)	Collision Energy (eV)
[M+H] ⁺	545	263, 231	Not specified
[M+Na] ⁺	567	263, 231	Not specified
[M+NH ₄] ⁺	562.3	546.3, 231.1	21, 25
[2M+Na] ⁺	1111	Not applicable	Not applicable

Note: The selection of precursor and product ions for Multiple Reaction Monitoring (MRM) is crucial for quantitative analysis.

Experimental Protocols

The following sections detail a generalized workflow for the analysis of **Satratoxin G** by LC-MS/MS, compiled from various research methodologies.

Sample Preparation and Extraction

A robust sample preparation protocol is essential to extract **Satratoxin G** from various matrices and minimize interferences.

- Extraction from Solid Matrices (e.g., building materials, fungal cultures):
 - Homogenize the sample.
 - Extract with methanol or an acetonitrile/water mixture (e.g., 86:14 v/v) by shaking or sonication.
 - Centrifuge the extract to pellet solid debris.
 - Collect the supernatant for further purification.
- Liquid-Liquid Extraction (for initial cleanup):
 - To the methanolic or acetonitrile/water extract, add water.
 - Perform a liquid-liquid extraction with a non-polar solvent like heptane to remove lipids and other non-polar interferences.
 - Discard the heptane layer and retain the aqueous-organic layer containing the mycotoxins.
- Solid Phase Extraction (SPE) for Cleanup:
 - Use a reversed-phase SPE cartridge (e.g., C18 or a specialized mycotoxin cleanup column).
 - Condition the cartridge with methanol followed by water.
 - Load the sample extract onto the cartridge.
 - Wash the cartridge with a polar solvent mixture (e.g., methanol/water) to remove polar impurities.

- Elute **Satratoxin G** with a less polar solvent, such as dichloromethane or a higher concentration of methanol or acetonitrile.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC) Parameters

Chromatographic separation is critical for resolving **Satratoxin G** from isomers and other co-extracted compounds.

Parameter	Typical Conditions
Column	C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size)
Mobile Phase A	Water with 0.1% formic acid and 5 mM ammonium acetate
Mobile Phase B	Methanol or acetonitrile with 0.1% formic acid and 5 mM ammonium acetate
Gradient	Start with a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B to elute Satratoxin G, then return to initial conditions for equilibration.
Flow Rate	0.2 - 0.4 mL/min
Column Temperature	30 - 40 °C
Injection Volume	5 - 20 µL

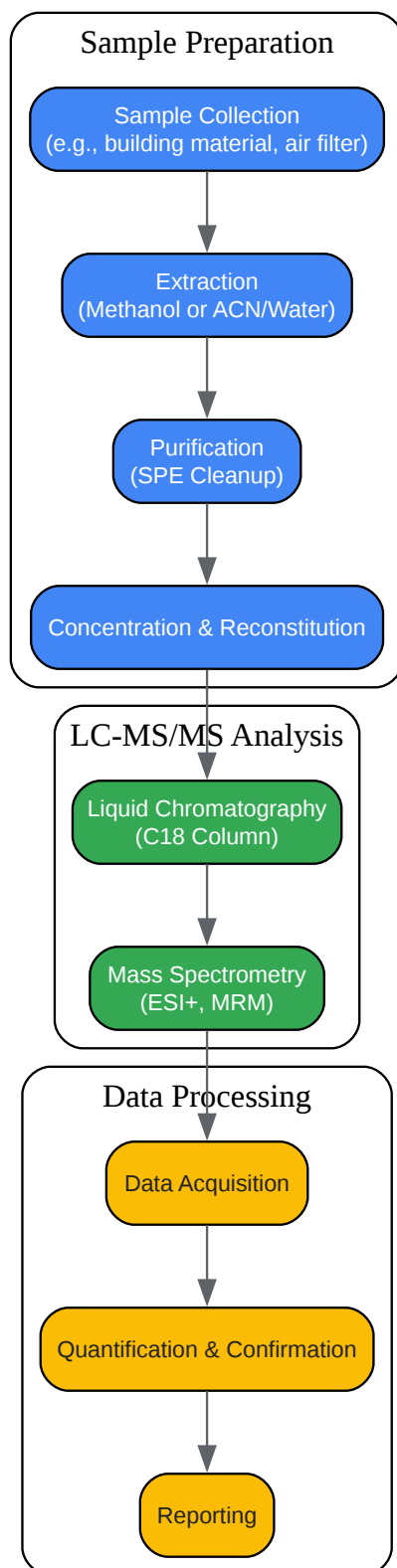
Mass Spectrometry (MS) Parameters

Tuning of the mass spectrometer is essential for achieving optimal sensitivity and specificity.

Parameter	Typical Settings
Ionization Mode	Electrospray Ionization (ESI), Positive Ion Mode
Capillary Voltage	3.5 - 4.5 kV
Source Temperature	120 - 150 °C
Desolvation Gas	Nitrogen
Desolvation Temperature	350 - 500 °C
Collision Gas	Argon
Acquisition Mode	Multiple Reaction Monitoring (MRM)

Visualizations

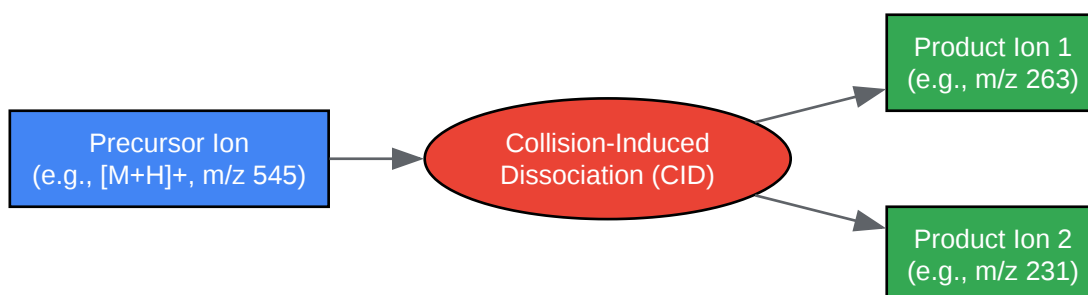
Experimental Workflow for LC-MS/MS Analysis of Satratoxin G



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Caption: A flowchart illustrating the key stages in the analysis of **Satratoxin G** using LC-MS/MS.

Logical Relationship in Tandem Mass Spectrometry (MS/MS)



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Caption: The fundamental principle of tandem mass spectrometry for the structural elucidation and quantification of **Satratoxin G**.

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